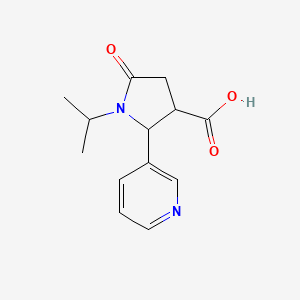![molecular formula C9H11B B3104357 [(2S)-1-bromopropan-2-yl]benzene CAS No. 147514-19-0](/img/structure/B3104357.png)
[(2S)-1-bromopropan-2-yl]benzene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Hematopoietic and Reproductive Hazards
[(2S)-1-bromopropan-2-yl]benzene, also referred to as 2-bromopropane, has been studied for its impact on hematopoietic and reproductive health. In a study of Korean electronic workers exposed to solvents containing 2-bromopropane, it was found that exposure led to reproductive disorders such as secondary amenorrhea in women and decreased sperm count in men, as well as bone marrow effects like pancytopenia (Kim et al., 1996).
Chemical Properties and Interactions
The chemical properties and interactions of mixtures containing benzene and bromoalkanes, including 2-bromopropane, have been explored. Studies measured excess enthalpies and volumes of these mixtures at different temperatures, shedding light on the thermochemical behavior of 2-bromopropane when mixed with benzene (Peiró et al., 1981).
Reaction Kinetics and Mechanisms
The reaction kinetics of compounds related to this compound, such as (2-bromoethyl)benzene and 1-bromo-3-phenylpropane, have been studied in detail. These studies provide insights into the mechanisms of HBr elimination and anchimeric assistance by the phenyl group, which are important for understanding the chemical behavior of related bromopropane compounds (Chuchani & Martín, 1990).
Materials Science and Liquid Crystals
In the field of materials science, derivatives of benzene functionalized with bromopropane-like structures have been used to synthesize novel cholesteric glassy liquid crystals. These studies explore the properties of these materials, such as glass-forming ability and phase-transition temperatures, which are crucial for applications in advanced materials technology (Kim et al., 2008).
Viscosity of Liquid Mixtures
The viscosity of binary liquid mixtures containing bromoalkanes, including compounds similar to 2-bromopropane, and various hydrocarbons like benzene has been studied. These studies provide insights into the molecular interactions and properties of these mixtures, which are relevant for various industrial applications (Yadava & Yadav, 2008).
Mecanismo De Acción
Mode of Action
The exact mode of action of [(2S)-1-bromopropan-2-yl]benzene is currently unknown due to the lack of specific studies on this compound . . This can lead to changes in the function of biomolecules and potentially influence cellular processes .
Biochemical Pathways
For instance, they might interfere with the function of enzymes or other proteins, disrupting normal cellular processes .
Pharmacokinetics
Like many small organic molecules, it is likely to be absorbed through the gastrointestinal tract if ingested, distributed throughout the body via the bloodstream, metabolized by liver enzymes, and excreted in urine or feces .
Result of Action
Brominated compounds can potentially cause a variety of effects depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity. Additionally, individual factors such as age, sex, health status, and genetic makeup can influence how an individual responds to exposure to this compound .
Propiedades
IUPAC Name |
[(2S)-1-bromopropan-2-yl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWVCWQKZQENDS-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CBr)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




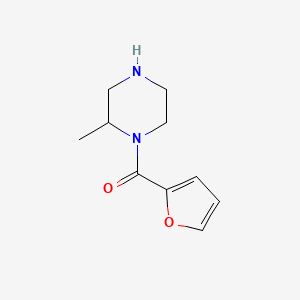

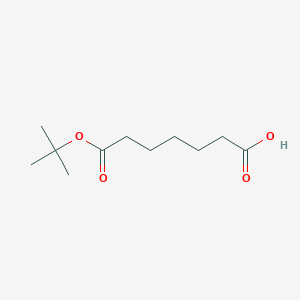
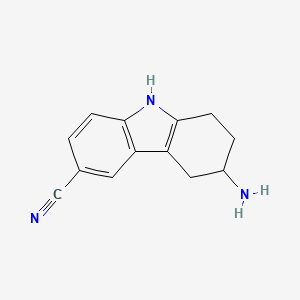
![3-[(4-Methyl-1-piperazinyl)methyl]phenol](/img/structure/B3104309.png)
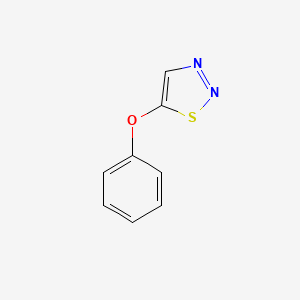

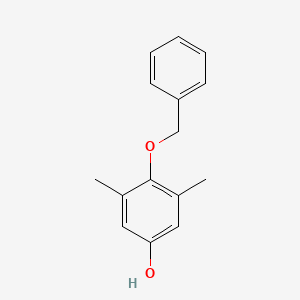
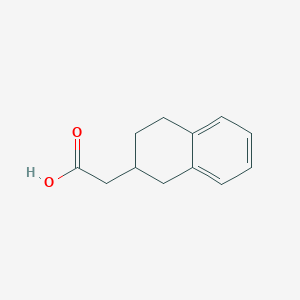
![Ethanone, 1-(2,6-diazaspiro[3.4]oct-2-yl)-](/img/structure/B3104329.png)
